molecular formula C12H16F3N3O3S B2365009 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034576-89-9

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2365009
CAS No.: 2034576-89-9
M. Wt: 339.33
InChI Key: RUBQCHQENNXHJT-UHFFFAOYSA-N
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Description

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a piperidine ring substituted with a trifluoropropylsulfonyl group and an oxy-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the trifluoropropylsulfonyl group. The final step involves the coupling of the piperidine derivative with a pyrimidine moiety. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrimidine-containing molecules. Examples might include:

Uniqueness

What sets 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine apart is the combination of the trifluoropropylsulfonyl group with the piperidine and pyrimidine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a trifluoropropylsulfonyl group and a piperidine ring. The compound's potential biological activities are linked to its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F3N4O3S, with a molecular weight of 364.34 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve metabolic stability and bioavailability.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The mechanism of action may involve modulation of signal transduction pathways or metabolic processes, depending on the target.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown potential in treating various cancers. A recent study reported that thieno[2,3-d]pyrimidine derivatives exhibited inhibitory effects on the MDA-MB-231 breast cancer cell line, with IC50 values comparable to standard treatments like paclitaxel . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential effectiveness against cancer.

Enzyme Inhibition

The sulfonamide moiety found in this compound is known for its enzyme inhibitory properties. Compounds bearing sulfonamide groups have been associated with antibacterial activity and enzyme inhibition (e.g., acetylcholinesterase and urease) . This suggests that this compound may also possess similar properties.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(Trifluoromethyl)-4-piperidoneTrifluoromethyl group; piperidine ringAnalgesic effects
SulfanilamideSulfonamide group; aromatic ringAntibacterial properties
Thieno[2,3-d]pyrimidine derivativesPyrimidine nucleus; various substituentsAntitumor activity

This table illustrates how compounds with similar groups can exhibit diverse biological activities.

Study on Piperidine Derivatives

A study focusing on piperidine derivatives revealed their potential as analgesics and anti-inflammatory agents. The incorporation of sulfonamide functionalities was noted to enhance their pharmacological profiles significantly . This supports the hypothesis that this compound could exhibit similar therapeutic effects.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between similar compounds and their biological targets. These studies provide insights into how modifications in structure can influence biological activity. Such approaches could be applied to this compound to predict its interactions and efficacy.

Properties

IUPAC Name

2-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O3S/c13-12(14,15)4-8-22(19,20)18-7-1-3-10(9-18)21-11-16-5-2-6-17-11/h2,5-6,10H,1,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQCHQENNXHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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